SODIUM DEHYDROACETATE

概要

説明

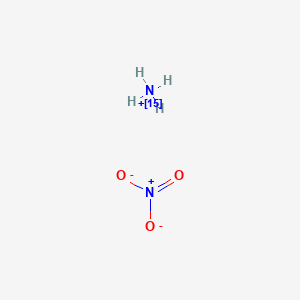

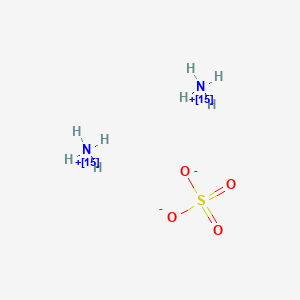

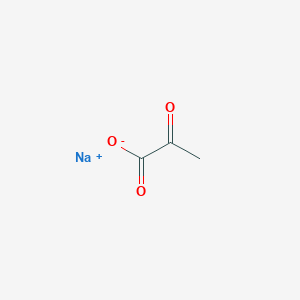

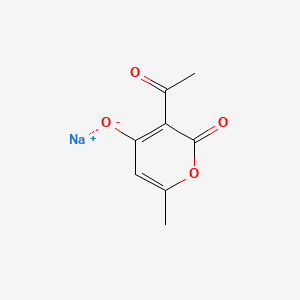

デヒドロ酢酸ナトリウムは、デヒドロ酢酸のナトリウム塩であり、化学式はC8H7NaO4です。白色またはほぼ白色の結晶性粉末として存在し、抗菌作用で知られています。 この化合物は、細菌、酵母、およびカビの増殖を抑制する能力を持つため、食品、化粧品、医薬品に広く防腐剤として使用されています .

準備方法

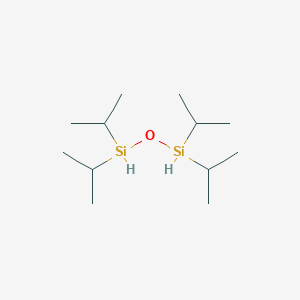

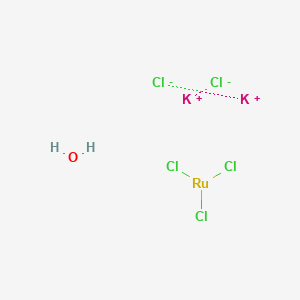

合成経路と反応条件: デヒドロ酢酸ナトリウムは、デヒドロ酢酸と水酸化ナトリウムを反応させて合成されます。デヒドロ酢酸自体は、アセト酢酸エチルの自己縮合を光または熱条件下で行うことによって生成されます。反応は以下の要約できます。

-

デヒドロ酢酸の合成:

- アセト酢酸エチルは、光または熱の存在下で自己縮合してデヒドロ酢酸を形成します。

-

C6H8O3→C8H8O4

-

デヒドロ酢酸ナトリウムの生成:

- デヒドロ酢酸は、固体反応で水酸化ナトリウムと反応してデヒドロ酢酸ナトリウムを形成します。

-

C8H8O4+NaOH→C8H7NaO4+H2O

工業的生産方法: 工業的な設定では、デヒドロ酢酸ナトリウムの生産には、デヒドロ酢酸と水酸化ナトリウムの大規模反応が含まれます。 このプロセスは、食品や化粧品での使用に規制上の基準を満たす化合物を確保するために、高収率と高純度で最適化されています {_svg_3} .

化学反応の分析

反応の種類: デヒドロ酢酸ナトリウムは、主にカルボン酸塩に典型的な反応を起こします。これらには以下が含まれます。

置換反応: デヒドロ酢酸ナトリウムは、カルボキシレート基の存在により、求核置換反応に関与する可能性があります。

加水分解: デヒドロ酢酸ナトリウムは、水溶液中で加水分解して、デヒドロ酢酸と水酸化ナトリウムを生成する可能性があります。

一般的な試薬と条件:

酸: 強酸はデヒドロ酢酸ナトリウムをプロトン化して、デヒドロ酢酸に戻すことができます。

塩基: 強塩基はさらに化合物を脱プロトン化することができますが、これはあまり一般的ではありません。

主な生成物:

デヒドロ酢酸: 加水分解または酸性化によって生成されます。

水酸化ナトリウム: 加水分解の副産物です。

科学的研究の応用

デヒドロ酢酸ナトリウムは、さまざまな分野で幅広い用途があります。

化学: 微生物汚染を防ぐために、化学製剤の防腐剤として使用されます。

生物学: 不要な微生物の増殖を抑制するために、微生物学的研究で使用されます。

医学: 製品の保存期間を延長するために、医薬品の製剤で使用されます。

作用機序

デヒドロ酢酸ナトリウムの抗菌作用は、主に微生物細胞に浸透して代謝プロセスを混乱させる能力によるものです。それは微生物の呼吸酵素を阻害し、それらの増殖と再生を阻止します。 これは、幅広い範囲の細菌、酵母、およびカビに対して効果的です .

6. 類似の化合物との比較

デヒドロ酢酸ナトリウムは、ベンゾエート、パラベン、ソルビン酸塩などの他の防腐剤とよく比較されます。比較の重要な点を次に示します。

ベンゾエート: デヒドロ酢酸ナトリウムよりも低いpHレベルでは効果的ですが、中性またはアルカリ性条件ではそれほど効果的ではありません。

パラベン: 化粧品で広く使用されていますが、潜在的な健康への影響に関する懸念が提起されています。

ソルビン酸塩: 酵母やカビには効果的ですが、細菌には効果が低いです。

類似の化合物:

- 安息香酸ナトリウム

- ソルビン酸カリウム

- メチルパラベン

- プロピルパラベン

デヒドロ酢酸ナトリウムは、幅広い抗菌活性とさまざまな条件下での安定性のために際立っており、複数の業界で汎用性の高い防腐剤となっています .

類似化合物との比較

- Sodium Benzoate

- Potassium Sorbate

- Methylparaben

- Propylparaben

Sodium dehydroacetate stands out due to its broad-spectrum antimicrobial activity and stability under various conditions, making it a versatile preservative in multiple industries .

特性

IUPAC Name |

sodium;3-acetyl-6-methyl-2-oxopyran-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,10H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRBQVNNIDJHX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food., Hydrate: White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dehydroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4418-26-2 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W46YN971G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。